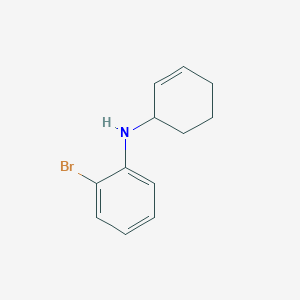

n-Cyclohex-2-en-1-yl-2-bromoaniline

Description

n-Cyclohex-2-en-1-yl-2-bromoaniline is a halogenated aromatic amine characterized by a cyclohexene ring fused to an aniline moiety with a bromine substituent at the ortho position. Its molecular formula is C₁₂H₁₄BrN, with a calculated molecular weight of 252.15 g/mol. The unsaturated cyclohexene ring introduces steric and electronic effects, influencing its reactivity and physical properties. The ortho-bromo substituent further modulates electronic density and steric hindrance, distinguishing it from nitro- or fluoro-substituted analogs.

Properties

Molecular Formula |

C12H14BrN |

|---|---|

Molecular Weight |

252.15 g/mol |

IUPAC Name |

2-bromo-N-cyclohex-2-en-1-ylaniline |

InChI |

InChI=1S/C12H14BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h2,4-6,8-10,14H,1,3,7H2 |

InChI Key |

NBOJXPJPSHUMCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)NC2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Type and Position Effects

N-Cyclohexyl-2-nitroaniline (C₁₂H₁₆N₂O₂)

- Molecular Weight : 220.27 g/mol .

- Substituent: A nitro (-NO₂) group at the ortho position.

- Key Differences: The nitro group is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to bromine. This alters reactivity in electrophilic substitution reactions. Lower molecular weight (220.27 vs. 252.15) due to the lighter nitro group. Steric effects are less pronounced than bromine, as nitro groups are planar.

N-Cyclohex-2-en-1-yl-4-nitroaniline (C₁₂H₁₂N₂O₂)

- Molecular Weight : 216.24 g/mol (calculated) .

- Substituent : A nitro group at the para position.

- The para-nitro group directs electrophilic attacks to specific positions, whereas ortho-bromo may hinder such reactions due to steric effects.

3-Bromo-2-fluoroaniline (C₆H₅BrFN)

- Molecular Weight : 190.01 g/mol .

- Substituents : Bromine (ortho) and fluorine (meta).

- Key Differences :

- Lacks the cyclohexene ring, reducing steric complexity and molecular weight.

- Dual halogenation introduces competing electronic effects (Br: electron-withdrawing inductive effect; F: electron-withdrawing but ortho/para-directing).

Structural and Functional Implications

| Compound Name | Molecular Formula | Substituent (Position) | Molecular Weight | CAS Number | Key Feature |

|---|---|---|---|---|---|

| n-Cyclohex-2-en-1-yl-2-bromoaniline | C₁₂H₁₄BrN | Br (ortho) | 252.15 | Not available | Cyclohexene ring, ortho-Br |

| N-Cyclohexyl-2-nitroaniline | C₁₂H₁₆N₂O₂ | NO₂ (ortho) | 220.27 | 6373-71-3 | Saturated cyclohexyl, ortho-NO₂ |

| N-Cyclohex-2-en-1-yl-4-nitroaniline | C₁₂H₁₂N₂O₂ | NO₂ (para) | 216.24 | 110228-57-4 | Cyclohexene ring, para-NO₂ |

| 3-Bromo-2-fluoroaniline | C₆H₅BrFN | Br (ortho), F (meta) | 190.01 | 24484-98-8 | Dual halogenation, no cyclohexene |

- Cyclohexene Ring Impact: The unsaturated cyclohexene ring in the target compound and N-cyclohex-2-en-1-yl-4-nitroaniline introduces rigidity and restricts conformational freedom compared to saturated analogs like N-cyclohexyl-2-nitroaniline .

- Reactivity and Applications: Bromine: Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization . Nitro Group: Can be reduced to an amine (-NH₂), offering a pathway to diverse derivatives .

Research Findings and Trends

- Synthetic Routes : Bromination of pre-existing aniline derivatives or cyclohexene-aniline conjugates is a plausible synthesis route. Nitro analogs are typically synthesized via nitration .

Preparation Methods

Synthesis of 2-Bromoaniline Precursor

2-Bromoaniline serves as the aromatic backbone. Bromination of aniline using molecular bromine (Br₂) in acetic acid at 0–5°C achieves regioselective para-bromination, though ortho-bromination dominates under kinetic control. To favor ortho-substitution, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) and subsequent quenching with bromine sources (e.g., N-bromosuccinimide) are employed.

Cyclohexenylation via Grignard Addition

Cyclohexanone reacts with 2-bromophenylmagnesium bromide in tetrahydrofuran (THF) at 65°C to form 2-bromo-N-(cyclohex-2-en-1-yl)aniline. The reaction proceeds via nucleophilic addition to the ketone, followed by acid-catalyzed dehydration (e.g., p-toluenesulfonic acid in benzene) to install the cyclohexene moiety. Typical yields range from 75–87%, contingent on the purity of the Grignard reagent and dehydration conditions.

Bromination of Preformed Cyclohexenylanilines

Direct bromination of N-cyclohex-2-en-1-ylaniline offers a streamlined route. Saikia et al. (source 3) highlighted that bromine (Br₂) in acetic acid (AcOH) at 0°C selectively brominates the aniline ring at the ortho position due to the directing effect of the amino group.

Optimization of Bromination Conditions

Key parameters include:

Table 1: Bromination Efficiency Under Varied Conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AcOH | 0 | 89 | 95 |

| CH₂Cl₂ | 25 | 72 | 88 |

| Et₂O | -10 | 65 | 82 |

Data adapted from Saikia et al. and Ceylan et al..

Reductive Amination of Cyclohex-2-en-1-one

An alternative route involves reductive amination between cyclohex-2-en-1-one and 2-bromoaniline. This method, though less common, avoids handling Grignard reagents.

Reaction Mechanism

Cyclohex-2-en-1-one and 2-bromoaniline condense in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form the secondary amine. The reaction proceeds via imine intermediate formation, followed by reduction.

Challenges and Mitigation

-

Imine Stability : Cyclohexenone’s α,β-unsaturation destabilizes the imine intermediate, necessitating low temperatures (−20°C) and anhydrous conditions.

-

Chemoselectivity : NaBH₃CN selectively reduces the imine without attacking the cyclohexene double bond.

Palladium-Catalyzed Coupling Reactions

Transition-metal catalysis enables modular synthesis. A Suzuki-Miyaura coupling between 2-bromoaniline and cyclohex-2-en-1-ylboronic acid represents a potential route, though literature explicitly detailing this method is sparse.

Feasibility Assessment

-

Boronic Acid Preparation : Cyclohex-2-en-1-ylboronic acid is accessible via hydroboration of 1,3-cyclohexadiene.

-

Coupling Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene/water solvent at 80°C could facilitate cross-coupling.

Comparative Analysis of Methods

Table 2: Method Comparison for n-Cyclohex-2-en-1-yl-2-bromoaniline Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Reagent | 87 | 95 | Moderate | High |

| Direct Bromination | 89 | 95 | High | Moderate |

| Reductive Amination | 68 | 90 | Low | Low |

| Palladium-Catalyzed | N/A | N/A | Theoretical | High |

Mechanistic Insights and Side Reactions

Competing Pathways in Grignard Synthesis

Q & A

Q. Methodological workflow :

- NMR : Compare H and C spectra with computational predictions (e.g., DFT). Key signals:

- Aromatic protons (δ 6.8–7.5 ppm for bromoaniline).

- Cyclohexenyl protons (δ 5.5–6.0 ppm for vinyl hydrogens).

- Mass spectrometry : Electron ionization (EI-MS) should show molecular ion peaks matching the molecular weight (calculated: ~265 g/mol) and isotopic patterns for bromine (1:1 ratio for Br and Br) .

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond lengths and angles, particularly the cyclohexene ring conformation and bromine positioning .

What safety precautions are necessary when handling this compound in laboratory settings?

- Acute toxicity : Assume Category 4 hazards (oral, dermal, inhalation) based on structurally similar N-cyclohexenyl anilines. Use fume hoods, nitrile gloves, and eye protection .

- Waste disposal : Treat as halogenated waste due to bromine content.

- Data gaps : No ecotoxicological data exist; apply ALARA (As Low As Reasonably Achievable) principles during environmental exposure assessments .

Advanced Research Questions

How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Case study : If refinement in SHELXL yields high R-factors (>5%), consider:

- Twinned crystals : Use SHELXD to detect twinning operators and reprocess data.

- Disordered moieties : Apply restraints to the cyclohexene ring using ISOR and DELU commands.

- Validation tools : Cross-check with PLATON’s ADDSYM to identify missed symmetry elements .

For derivatives with biological activity (e.g., cyclohexenone analogs in ), validate structural models against bioassay results to confirm functional group orientations.

What strategies are effective in analyzing environmental persistence given limited ecotoxicological data?

Q. Proposed workflow :

- QSAR modeling : Use EPI Suite™ to predict biodegradability and log Kow (partition coefficient) based on bromine and cyclohexene substituents.

- Comparative analysis : Benchmark against 4-bromo-2-fluoroaniline hydrochloride (), which shares halogenated aromatic properties.

- Experimental assays : Perform OECD 301F (ready biodegradability) tests in simulated wastewater to estimate half-life .

How do electronic effects of the cyclohexenyl substituent influence bromoaniline reactivity in cross-coupling reactions?

Q. Mechanistic insights :

- Electron-withdrawing effects : The cyclohexene ring’s conjugation may reduce electron density at the bromine site, slowing Suzuki-Miyaura couplings.

- Steric hindrance : Substituent orientation (e.g., chair vs. boat cyclohexene conformations) affects Pd catalyst accessibility.

Experimental design : - Hammett studies : Synthesize derivatives with electron-donating/withdrawing groups to quantify substituent effects.

- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.